molecular formula C12H12NO5- B12290815 Butanedioic acid, 1-[4-(acetylamino)phenyl] ester

Butanedioic acid, 1-[4-(acetylamino)phenyl] ester

Cat. No.: B12290815
M. Wt: 250.23 g/mol
InChI Key: WBMMAKGUOXWWKZ-UHFFFAOYSA-M
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Description

Butanedioic acid, 1-[4-(acetylamino)phenyl] ester is a chemical compound with the molecular formula C12H13NO5 It is an ester derivative of butanedioic acid (succinic acid) and 4-(acetylamino)phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, 1-[4-(acetylamino)phenyl] ester typically involves the esterification of butanedioic acid with 4-(acetylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Mechanism of Action

The mechanism of action of butanedioic acid, 1-[4-(acetylamino)phenyl] ester involves its interaction with specific molecular targets and pathways. The ester can be hydrolyzed in vivo to release butanedioic acid and 4-(acetylamino)phenol, which may exert biological effects through various mechanisms. Butanedioic acid is involved in the citric acid cycle, playing a crucial role in cellular respiration and energy production . The acetylamino group can interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid, 1-[4-(acetylamino)phenyl] ester is unique due to its combined structural features of both butanedioic acid and 4-(acetylamino)phenol. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H12NO5-

Molecular Weight

250.23 g/mol

IUPAC Name

4-(4-acetamidophenoxy)-4-oxobutanoate

InChI

InChI=1S/C12H13NO5/c1-8(14)13-9-2-4-10(5-3-9)18-12(17)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)/p-1

InChI Key

WBMMAKGUOXWWKZ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCC(=O)[O-]

Origin of Product

United States

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